1-(Perfluorohexyl)-3-methylimidazolium iodide is a perfluorinated ionic liquid (PFIL) []. PFILs are a class of ionic liquids characterized by the presence of perfluoroalkyl chains attached to either the cation or anion. These chains significantly impact their properties, making them valuable in various scientific research applications.
1-(Perfluorohexyl)octane is classified under semifluorinated alkanes. These compounds are characterized by having both fluorinated and non-fluorinated carbon atoms in their structure. The synthesis of this compound can be traced back to research aimed at developing materials with specific surface properties for applications in fields like pharmaceuticals and materials science .
The synthesis of 1-(Perfluorohexyl)octane can be achieved through several methods. A prominent synthetic route involves visible light-catalyzed olefin hydroalkylation. In this method:
The molecular structure of 1-(Perfluorohexyl)octane can be analyzed using various spectroscopic techniques:
1-(Perfluorohexyl)octane participates in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and nature of the products formed during these reactions .
The primary biological targets for 1-(Perfluorohexyl)octane include the lipid layer of the tear film and meibomian glands.
This compound interacts with the air-liquid interface of the tear film, forming a monolayer that stabilizes the tear film by reducing evaporation.
It is believed that 1-(Perfluorohexyl)octane influences lipid metabolism pathways associated with tear film production and stability. Its pharmacokinetics suggest that it is administered ophthalmically to alleviate symptoms associated with dry eye disease by increasing tear film breakup time and lipid layer thickness .
The physical and chemical properties of 1-(Perfluorohexyl)octane include:
These properties contribute to its utility in various applications where low surface tension and chemical stability are desired.
1-(Perfluorohexyl)octane has several significant applications:
Recent developments have seen its introduction in Europe as a therapeutic agent for dry eye syndrome, emphasizing its growing importance in pharmaceutical applications .
1-(Perfluorohexyl)octane (C14H17F13) is a semifluorinated alkane (SFA) characterized by a linear hydrocarbon chain where a perfluorinated hexyl segment (C6F13–) is bonded to a hydrogenated octyl segment (–C8H17). This molecular duality confers unique interfacial properties critical for its applications in ophthalmology and materials science. As a first-in-class therapeutic agent approved by the FDA in 2023 (brand name Miebo®), it addresses evaporative dry eye disease by stabilizing the tear film lipid layer [4] [10]. Its chemical inertness, low surface tension, and biocompatibility also make it valuable in industrial applications as a solvent, surfactant, and lubricant [3] [6].
The molecular architecture of 1-(perfluorohexyl)octane consists of thirteen fluorine atoms attached to the first six carbons and seventeen hydrogens attached to the remaining eight carbons, yielding the formula C14H17F13 and a molecular weight of 432.26 g/mol [1] [5] [9]. The perfluorohexyl segment adopts a rigid, helical conformation due to fluorine sterics, while the octyl chain remains flexible. This amphiphilic structure enables interfacial activity at air-liquid boundaries [2].
Systematic nomenclature follows IUPAC rules:
Table 1: Nomenclature of 1-(Perfluorohexyl)octane
Name Type | Designation |
---|---|
IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotetradecane |
Chemical Formula | C14H17F13 |
CAS Number | 133331-77-8 |
Common Abbreviations | F6H8; NOV03; PFHxO |
Pharmaceutical INN | Perfluorohexyloctane |
1-(Perfluorohexyl)octane emerged from telomerization chemistry developed for perfluorocarbon (PFC) synthesis. Industrial production routes were established in the late 20th century, primarily using radical coupling of iodofluoroalkanes with olefins [2]. Its initial applications were non-medical, serving as:
The pivotal transition to ophthalmology began in the 2000s when Novaliq GmbH investigated semifluorinated alkanes as preservative-free ocular therapeutics. Their water-free technology platform leveraged F6H8's inertness and spreading properties [2] [4]. Key milestones include:
The pharmaceutical adoption faced challenges due to concerns about per- and polyfluoroalkyl substances (PFAS) environmental persistence. However, F6H8's role in treating medical conditions secured regulatory exemptions [2].
1-(Perfluorohexyl)octane exhibits distinctive physical properties stemming from its hybrid hydrocarbon-fluorocarbon structure:
State and Appearance:
Interfacial Properties:
Solubility and Partitioning:
Stability and Reactivity:
Table 2: Physicochemical Properties of 1-(Perfluorohexyl)octane
Property | Value | Significance |
---|---|---|
Molecular Weight | 432.269 g/mol | Determines molar formulation in pharmaceuticals |
Density (25°C) | 1.331–1.35 g/cm³ | Affects spreading behavior on ocular surface |
Surface Tension (25°C) | 19.65 mN/m | Enables rapid film formation over tear film |
Refractive Index (25°C) | 1.33 | Minimizes visual disturbances during ophthalmic use |
Water Solubility (25°C) | 0.992 ng/L | Prevents washout by tears; forms persistent lipid-layer film |
log P | 10.01 | Predicts lipid solubility and biomembrane interaction |
Viscosity (22°C) | 6.68 mPa·s | Influences drop dynamics and retention time on cornea |
Vapor Pressure (25°C) | 3.857 Pa | Ensures formulation stability and shelf life |
The combination of low surface tension, high density, and hydrophobicity allows F6H8 to form stable monolayers at air-liquid interfaces. This property underpins its mechanism in dry eye therapy, where it spreads over the tear film, reducing evaporation [7] [10]. Its non-aqueous nature inherently inhibits microbial growth, eliminating the need for preservatives in ophthalmic formulations [7] [10]. Thermal stability (decomposition >400°C) facilitates industrial processing [2] [5].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: